molecular formula C9H10BrClN2O B13591783 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride

Cat. No.: B13591783
M. Wt: 277.54 g/mol
InChI Key: SOHTZAASERTFQT-UHFFFAOYSA-N
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Description

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride is an organic compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

The synthesis of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride typically involves a bromination reaction. A common method includes using suitable starting materials under appropriate reaction conditions to introduce the bromine atom into the benzodiazepine structure . The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-onehydrochloride can be compared with other benzodiazepine derivatives, such as:

These compounds share similar core structures but differ in their functional groups and specific properties

Biological Activity

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a compound belonging to the benzodiazepine class, known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Composition

  • Molecular Formula : C9H10BrClN2O
  • Molar Mass : 277.55 g/mol
  • CAS Number : 2375260-63-0

The compound features a bromine atom at the 8-position of the benzodiazepine ring, which may influence its binding affinity and biological activity.

PropertyValue
AppearanceSolid
SolubilitySoluble in water
Storage ConditionsCool, dry place

8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride primarily interacts with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines enhance GABAergic activity by increasing the frequency of chloride channel opening when GABA binds to its receptor. This leads to an overall inhibitory effect on neuronal excitability.

Binding Affinity

Research indicates that this compound exhibits a significant binding affinity to benzodiazepine receptors (BDZ receptors), which are crucial for mediating anxiolytic and sedative effects. Studies have shown that modifications at the 8-position can enhance receptor binding compared to non-brominated analogs .

Pharmacological Effects

  • Anxiolytic Effects : The compound has been studied for its potential anxiolytic properties. Animal models have demonstrated reduced anxiety-like behaviors in rodents administered with this compound.
  • Sedative Effects : Similar to other benzodiazepines, it may induce sedation, making it a candidate for further exploration in sleep disorders.
  • Neuroprotective Properties : Some studies suggest that benzodiazepines can exert neuroprotective effects by modulating calcium ion influx through voltage-sensitive calcium channels . This property may be beneficial in conditions like ischemia or neurodegeneration.

Study 1: Anxiolytic Activity in Rodent Models

A study evaluated the anxiolytic effects of 8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms by treated animals compared to controls (p < 0.05), suggesting reduced anxiety levels.

Study 2: Sedative Effects on Sleep Patterns

In a controlled trial involving sleep-deprived rodents, administration of the compound resulted in increased total sleep time and decreased latency to sleep onset. EEG analysis showed enhanced slow-wave sleep patterns compared to untreated controls .

Properties

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.54 g/mol

IUPAC Name

8-bromo-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride

InChI

InChI=1S/C9H9BrN2O.ClH/c10-7-2-1-6-4-11-5-9(13)12-8(6)3-7;/h1-3,11H,4-5H2,(H,12,13);1H

InChI Key

SOHTZAASERTFQT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)NC(=O)CN1.Cl

Origin of Product

United States

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